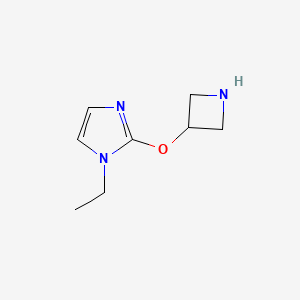

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-1-ethylimidazole |

InChI |

InChI=1S/C8H13N3O/c1-2-11-4-3-10-8(11)12-7-5-9-6-7/h3-4,7,9H,2,5-6H2,1H3 |

InChI Key |

ATLABBJGDZDSEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1OC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 2 Azetidin 3 Yloxy 1 Ethyl 1h Imidazole

Retrosynthetic Analysis of the 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the ether linkage as a key strategic step. This approach breaks down the molecule into two primary building blocks: a 1-ethyl-1H-imidazole core bearing a hydroxyl group at the 2-position (1-ethyl-1H-imidazol-2-ol) and a suitable 3-substituted azetidine (B1206935) derivative. The azetidine moiety would require a good leaving group at the 3-position, such as a halide or a sulfonate ester, to facilitate the formation of the ether bond. Further deconstruction of these intermediates leads to simpler, commercially available starting materials. The 1-ethyl-1H-imidazol-2-ol can be conceptually derived from a 1-ethyl-1H-imidazol-2(3H)-one tautomer, which in turn can be synthesized from precursors like N-ethyl-N'-(2,2-dimethoxyethyl)urea. The azetidine precursor, an N-protected 3-hydroxyazetidine, can be synthesized from epichlorohydrin (B41342) and a suitable amine, followed by protection of the nitrogen atom.

Advanced Synthetic Strategies and Reaction Pathways for the Compound

The synthesis of this compound can be achieved through a convergent approach, involving the independent synthesis of the imidazole (B134444) and azetidine moieties, followed by their coupling to form the final product.

Synthesis of the Imidazole Core: Ring-Closing Reactions and Functionalization at the 1-Position

The synthesis of the 1-ethyl-1H-imidazole core can be accomplished through various ring-closing reactions. A plausible route involves the preparation of 1-ethyl-1H-imidazol-2(3H)-one as a key intermediate. This can be synthesized by the cyclization of an appropriately substituted urea (B33335) derivative. For instance, reacting ethyl isocyanate with 2,2-dimethoxyethylamine would yield N-ethyl-N'-(2,2-dimethoxyethyl)urea. Subsequent acid-catalyzed cyclization and elimination of methanol (B129727) would afford 1-ethyl-1H-imidazol-2(3H)-one. This imidazolone (B8795221) exists in tautomeric equilibrium with its hydroxy form, 1-ethyl-1H-imidazol-2-ol, which is the reactive species for the subsequent etherification step. The ethyl group at the 1-position is introduced early in the synthesis by using ethyl isocyanate, ensuring the desired N-alkylation.

Synthesis of the Azetidine Moiety: Ring-Forming Methods and Stereoselective Approaches

The azetidine ring, a strained four-membered heterocycle, requires specific synthetic methods for its construction. A common approach to N-protected 3-hydroxyazetidine involves the reaction of epichlorohydrin with a protected amine, such as benzylamine (B48309) or a Boc-protected amine. The resulting amino alcohol can then undergo intramolecular cyclization to form the azetidine ring. For the purpose of coupling with the imidazole core, the nitrogen of the azetidine ring should be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This protection can be introduced after the formation of the 3-hydroxyazetidine. Stereoselective approaches can be employed if a specific stereoisomer of the final compound is desired, although for an achiral starting material like epichlorohydrin, the initial product will be racemic.

Formation of the Ether Linkage: Optimization of O-Alkylation and Coupling Reactions

The crucial step in the synthesis is the formation of the ether linkage between the 1-ethyl-1H-imidazol-2-ol and the N-protected 3-hydroxyazetidine. Two primary methods can be considered for this O-alkylation:

Williamson Ether Synthesis: This classic method involves the deprotonation of the hydroxyl group of 1-ethyl-1H-imidazol-2-ol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces a leaving group (e.g., tosylate or halide) from the 3-position of the N-protected azetidine. Optimization of reaction conditions, such as solvent and temperature, is crucial to maximize the yield and minimize side reactions. mdpi.comresearchgate.netresearchgate.net

Mitsunobu Reaction: This reaction provides a milder alternative for forming the ether linkage. mdpi.comprepchem.comroco.globalugm.ac.id It involves the reaction of the two alcohol precursors (1-ethyl-1H-imidazol-2-ol and N-Boc-3-hydroxyazetidine) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). roco.globalugm.ac.id The Mitsunobu reaction often proceeds with inversion of configuration at the alcohol carbon, which is a key consideration in stereoselective syntheses. prepchem.com

Following the successful coupling, the protecting group on the azetidine nitrogen (e.g., Boc) is removed under appropriate conditions (e.g., acidic treatment) to yield the final product, this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

Incorporating green chemistry principles into the synthesis of this compound can enhance its sustainability. nih.govrsc.orgnih.govmdpi.comsielc.com This can be achieved by:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids where possible. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

For instance, exploring one-pot syntheses or tandem reactions could reduce the number of steps and purification procedures, thereby minimizing solvent usage and waste generation.

Spectroscopic and Chromatographic Methodologies for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the imidazole ring (typically in the aromatic region), and protons of the azetidine ring (in the aliphatic region). The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. For similar 2-alkoxy-1-alkyl-imidazoles, the imidazole protons often appear as singlets or doublets in the range of δ 6.5-7.5 ppm. ugm.ac.idnih.govresearchgate.net The azetidine protons would likely appear as multiplets in the δ 3.0-4.5 ppm region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon atom of the C-O ether linkage is expected to resonate at a specific downfield shift. Imidazole ring carbons typically appear in the δ 115-140 ppm range. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The molecular ion peak corresponding to the exact mass of this compound would confirm its elemental composition. gdut.edu.cnnih.govscispace.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification. nih.govcmes.orgresearchgate.netmdpi.com A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would likely be used. The retention time of the compound under specific chromatographic conditions is a characteristic property.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. gdut.edu.cnnih.govscispace.com Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information.

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure and purity.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / m/z | Notes |

| ¹H NMR | Ethyl (CH₃): ~1.3-1.5 ppm (triplet)Ethyl (CH₂): ~3.9-4.2 ppm (quartet)Imidazole (H4, H5): ~6.8-7.2 ppm (doublets or singlets)Azetidine (CH₂): ~3.5-4.0 ppm (multiplets)Azetidine (CH-O): ~4.8-5.2 ppm (multiplet) | Chemical shifts are approximate and based on analogous structures. Coupling constants would provide further structural information. |

| ¹³C NMR | Ethyl (CH₃): ~15 ppmEthyl (CH₂): ~40 ppmImidazole (C4, C5): ~115-125 ppmImidazole (C2): ~155-165 ppmAzetidine (CH₂): ~50-55 ppmAzetidine (CH-O): ~70-75 ppm | The chemical shift of the C2 carbon of the imidazole ring is significantly affected by the ether linkage. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to C₈H₁₄N₃O⁺ | The exact mass would be used for high-resolution mass spectrometry to confirm the elemental formula. |

Preclinical Pharmacological Profile and Mechanism of Action Studies

Molecular Target Identification and Validation Approaches (Preclinical)

The initial stages of drug discovery often involve identifying the molecular target of a novel compound. This is crucial for understanding its mechanism of action and potential therapeutic applications.

Receptor Binding Studies and Affinity Measurements (e.g., radioligand displacement assays)

Receptor binding assays are a fundamental tool to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. In a typical radioligand displacement assay, a radiolabeled ligand with known affinity for a target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of the test compound, such as 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole, to displace the radioligand is measured. This allows for the determination of the compound's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, studies on other azetidine (B1206935) analogues have utilized such methods to investigate their binding characteristics at nicotinic receptors. nih.gov

Enzyme Inhibition or Activation Assays to Elucidate Target Engagement

If the intended target of a compound is an enzyme, its effect on the enzyme's activity is assessed. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. For compounds that are inhibitors, the potency is often determined as an IC50 value, which is the concentration of the compound required to reduce enzyme activity by 50%. Various assay formats, such as biochemical assays using purified enzymes, can be employed to determine the potency and mechanism of inhibition.

Proteomic Approaches for Unbiased Target Discovery

In cases where the molecular target of a compound is unknown, unbiased approaches like proteomics can be utilized. nih.govdoaj.org These methods aim to identify the proteins that a compound interacts with in a complex biological sample, such as a cell lysate. nih.gov Techniques like affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners, are common. The identified proteins can then be further validated as direct targets. nih.govdoaj.org

In Vitro Pharmacological Characterization in Cellular Systems

Following target identification, the compound's activity is characterized in cellular models to understand its functional effects.

Cell-Based Functional Assays to Determine Potency and Efficacy

Cell-based assays are critical for assessing a compound's activity in a more physiologically relevant context. These assays can measure a variety of downstream cellular responses, such as changes in second messenger levels, gene expression, or cell proliferation. nih.gov The results from these assays provide the potency (e.g., EC50, the concentration at which the compound produces 50% of its maximal effect) and efficacy (the maximal response produced by the compound).

Assessment of Selectivity Against a Panel of Off-Targets and Related Receptors

To evaluate the specificity of a compound, it is typically screened against a panel of other receptors, enzymes, and ion channels. This "off-target" screening is crucial for predicting potential side effects. A compound that is highly selective for its intended target over other related and unrelated targets is generally preferred. For example, kinase inhibitor selectivity is often assessed by screening against a large panel of kinases to identify any unintended inhibitory activity.

Investigations of Cellular Signaling Pathways Modulated by the Compound

Information regarding the specific cellular signaling pathways modulated by this compound is not available in the public domain. Research in this area would typically involve a series of in vitro experiments to determine how the compound interacts with and influences various signaling cascades within cells. These pathways, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or others, are crucial for cell proliferation, survival, and differentiation. nih.govnih.gov Understanding a compound's impact on these pathways is a critical step in elucidating its mechanism of action and potential therapeutic applications.

In Vivo Preclinical Efficacy Assessment in Disease-Relevant Animal Models

There is no published data on the in vivo preclinical efficacy of this compound in any disease-relevant animal models. Such studies are essential to evaluate the potential therapeutic effects of a new chemical entity in a living organism before it can be considered for human trials.

Development and Validation of Specific Animal Models for Efficacy Testing

The development and validation of specific animal models are crucial for testing the efficacy of new compounds. mdpi.com These models are designed to mimic the pathophysiology of human diseases. For instance, in the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models that develop amyloid plaques and cognitive deficits are often used. nih.gov The choice of animal model would depend on the therapeutic target of this compound, which is currently unknown.

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Samples

No information is available regarding the identification and quantification of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are measurable indicators that show a drug has had a specific effect on its target. nih.gov Identifying these biomarkers in preclinical samples (e.g., blood, tissue) is vital for understanding the drug's activity and for guiding dose selection in later clinical trials.

Translational Research Concepts from Preclinical Animal Model Findings

Given the lack of preclinical animal model findings for this compound, no translational research concepts can be derived. Translational research aims to bridge the gap between preclinical findings and human clinical applications, ensuring that observations from animal models are relevant and predictive of the compound's effects in humans.

Structure Activity Relationship Sar and Rational Design Strategies

Systematic Modification of the 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole Scaffold

The core scaffold of this compound presents multiple sites for chemical modification, each offering an opportunity to modulate the compound's interaction with its biological target. These sites include the imidazole (B134444) ring, the ethyl group at the N-1 position of the imidazole, and the azetidine (B1206935) moiety.

The imidazole ring is a crucial component of the pharmacophore, and its substitution pattern significantly influences biological activity.

N-substitution: The ethyl group at the N-1 position of the imidazole ring has been identified as a key determinant of activity. While the 1-ethyl substitution is common, variations in the length and nature of this alkyl chain can impact potency and selectivity. For instance, replacing the ethyl group with larger or more complex substituents can lead to a decrease in affinity, suggesting that the size and lipophilicity of this group are finely tuned for optimal interaction with the receptor binding pocket.

C-substitution: Modifications at the C-4 and C-5 positions of the imidazole ring have also been explored. The introduction of small alkyl or halogen substituents can influence the electronic properties and steric profile of the molecule. These changes can, in turn, affect the binding affinity and functional activity of the compound. For example, the introduction of a methyl group at the C-5 position has been shown to be well-tolerated in some analogs, maintaining or slightly enhancing potency.

The following table summarizes the general trends observed with imidazole ring substitutions:

| Position | Substitution | General Effect on Activity |

| N-1 | Ethyl | Optimal for high affinity |

| N-1 | Larger Alkyl Groups | Generally leads to decreased affinity |

| C-4/C-5 | Small Alkyl Groups | Can be tolerated or slightly improve potency |

| C-4/C-5 | Halogens | Can modulate electronic properties and affinity |

This table represents generalized SAR trends and specific effects may vary depending on the full molecular context.

Ethyl Moiety: As mentioned, the 1-ethyl group on the imidazole is often optimal. Shortening the chain to a methyl group or lengthening it to a propyl or butyl group typically results in a reduction in binding affinity. This suggests a specific hydrophobic pocket in the receptor that favorably accommodates an ethyl group.

Azetidine Moiety: The azetidine ring is another critical element for high-affinity binding. Its constrained four-membered ring structure likely orients the rest of the molecule in a specific conformation required for receptor interaction.

Substitutions on the azetidine ring can have a profound impact on activity. The nitrogen atom of the azetidine is typically unsubstituted or may bear a small alkyl group. N-methylation of the azetidine can sometimes be tolerated, but larger substituents are generally detrimental to activity.

The following table outlines the impact of modifications to the ethyl and azetidine moieties:

| Moiety | Modification | General Effect on Activity |

| 1-Ethyl | Shortening (e.g., Methyl) | Decreased affinity |

| 1-Ethyl | Lengthening (e.g., Propyl) | Decreased affinity |

| Azetidine N | Methylation | May be tolerated |

| Azetidine N | Larger Alkyl Groups | Decreased affinity |

| Azetidine Ring | Other Substitutions | Highly sensitive to steric and electronic changes |

This table represents generalized SAR trends and specific effects may vary depending on the full molecular context.

Stereochemistry plays a pivotal role in the biological activity of this compound analogs. The chiral center at the 3-position of the azetidine ring is of particular importance. It has been demonstrated that the (S)-enantiomer generally exhibits significantly higher affinity for nicotinic receptors compared to the (R)-enantiomer. This stereoselectivity strongly suggests a specific three-dimensional arrangement of functional groups is necessary for optimal interaction with the chiral environment of the receptor's binding site. The precise orientation of the imidazole-ethyl moiety relative to the azetidine ring, dictated by the stereochemistry at the C-3 position, is critical for establishing the key binding interactions that lead to high potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To date, there is a lack of publicly available, specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for the this compound scaffold. The development of such models is a complex process that requires a large and structurally diverse dataset of compounds with well-defined biological activity data.

While specific QSAR models for this scaffold are not in the public domain, the general principles of QSAR would be applicable to this class of compounds. A hypothetical QSAR study would involve the generation of a dataset of analogs with measured binding affinities (e.g., Ki values) for different nAChR subtypes. For each analog, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model would be developed to correlate these descriptors with biological activity. Such a model could then be used to predict the potency and selectivity of novel, unsynthesized compounds.

Based on the qualitative SAR discussed, key physicochemical descriptors that would likely be important in a QSAR model for this scaffold can be inferred. These would include:

Molecular Shape and Size: Descriptors related to molecular volume and surface area would be important to model the steric fit within the receptor binding site.

Hydrogen Bonding Potential: The presence of the imidazole and azetidine nitrogens suggests that hydrogen bond donor and acceptor properties are crucial for receptor interaction.

Electronic Parameters: The distribution of electron density, as described by atomic charges and electrostatic potentials, would likely influence key interactions with amino acid residues in the binding pocket.

The development of robust QSAR models would be a valuable tool in the future rational design of novel this compound derivatives with enhanced therapeutic potential.

Design Principles for Analogues with Enhanced Pharmacological Properties

The rational design of analogues of "this compound" is a critical step in optimizing its pharmacological profile. This process involves a deep understanding of its structure-activity relationships (SAR), which delineates how specific structural features of the molecule influence its biological activity. By systematically modifying the azetidine ring, the ethyl group, the imidazole moiety, and the interconnecting ether linkage, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The following sections will delve into the specific strategies employed to design analogues with enhanced therapeutic potential, focusing on bioisosteric replacements and the modulation of drug-target interactions.

Bioisosteric Replacements for Improved Stability or Selectivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature. While it can confer conformational rigidity, it may also be susceptible to metabolic degradation. nih.gov Bioisosteric replacement of the azetidine ring with other small, saturated heterocycles such as oxetane (B1205548) or cyclobutane (B1203170) could modulate the compound's polarity and metabolic stability. tcichemicals.comresearchgate.net For instance, replacing the azetidine with an oxetane ring introduces an oxygen atom, which can alter hydrogen bonding capacity and solubility.

The imidazole ring is another focal point for bioisosteric modification. Imidazole and its derivatives are known to engage in a wide range of biological interactions due to their ability to participate in hydrogen bonding and coordination chemistry. nih.govresearchgate.net However, to enhance selectivity or circumvent potential metabolic liabilities, the imidazole ring could be replaced with other five-membered aromatic heterocycles like pyrazole, triazole, or oxadiazole. These replacements can alter the electronic distribution and hydrogen bonding pattern, potentially leading to improved interactions with the target protein.

The ether linkage connecting the azetidine and imidazole moieties is also a candidate for bioisosteric replacement. Ether linkages can be metabolically labile. Replacing the oxygen atom with a sulfur atom to form a thioether, or with a methylene (B1212753) group, could enhance metabolic stability. acs.org

The following table summarizes potential bioisosteric replacements for different moieties of "this compound" and their potential impact on pharmacological properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Pharmacological Properties |

| Azetidine Ring | Oxetane, Cyclobutane, Pyrrolidine | Improved metabolic stability, altered polarity and solubility. nih.govtcichemicals.comresearchgate.net |

| Imidazole Ring | Pyrazole, Triazole, Oxadiazole, Thiazole | Enhanced selectivity, modified hydrogen bonding capacity, improved metabolic stability. |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Increased metabolic stability, altered bond angles and conformational flexibility. acs.org |

| Ethyl Group (-CH2CH3) | Propyl, Isopropyl, Cyclopropyl | Modulation of lipophilicity and van der Waals interactions. |

Strategies for Modulating Drug-Target Interactions

To enhance the pharmacological properties of "this compound," it is crucial to optimize its interactions with its biological target. This can be achieved through several rational design strategies aimed at modulating key binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. researchgate.netrjptonline.org The precise positioning of these nitrogen atoms is critical for target engagement. The N-1 ethyl group also plays a role in defining the steric and electronic properties of the imidazole ring. Altering the substituent at the N-1 position can influence the compound's binding affinity and selectivity. For instance, replacing the ethyl group with a larger or more polar substituent could probe for additional binding pockets or introduce new hydrogen bonding opportunities.

Furthermore, the azetidine ring can be substituted at its remaining open positions to introduce new functionalities. These substituents can be designed to form additional interactions with the target protein. For example, adding a hydroxyl or amino group to the azetidine ring could introduce new hydrogen bonding capabilities, potentially increasing binding affinity.

The relative orientation of the azetidine and imidazole rings is dictated by the ether linkage. Modifying this linker, for instance by introducing conformational constraints, can pre-organize the molecule into a bioactive conformation, thereby enhancing its potency.

The following table outlines various strategies for modulating drug-target interactions for analogues of "this compound."

| Structural Moiety | Modification Strategy | Potential Effect on Drug-Target Interaction |

| Imidazole Ring | Introduction of substituents at C4 and C5 positions. | Probing for additional hydrophobic or polar interactions. |

| N-1 Ethyl Group | Variation of alkyl chain length or introduction of functional groups. | Optimization of steric fit and van der Waals interactions within the binding pocket. |

| Azetidine Ring | Substitution at other available positions (e.g., with hydroxyl, amino, or fluoro groups). | Introduction of new hydrogen bonding or electrostatic interactions. |

| Ether Linkage | Introduction of conformational constraints (e.g., incorporating into a larger ring system). | Pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty of binding. |

By employing these rational design principles, it is possible to systematically explore the chemical space around "this compound" to develop analogues with superior pharmacological profiles, paving the way for potential therapeutic applications.

Preclinical Pharmacokinetics and Metabolism Adme

In Vitro Absorption and Permeability Studies

No data has been published on the permeability of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole across Caco-2 cell monolayers. This assay is a standard in vitro method used to predict the intestinal absorption of potential drug candidates.

There is no available information regarding the passive permeability of this compound as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution Profile in Preclinical Animal Models

Specific studies detailing the distribution of this compound in various tissues of rodent models have not been made public. Such studies are crucial for understanding the potential sites of action and accumulation of a compound.

The extent to which this compound binds to plasma proteins remains uncharacterized in the available literature. This parameter is a key determinant of a compound's pharmacokinetic behavior and efficacy.

Metabolism and Biotransformation Pathways (In Vitro and In Vivo)

There are no published in vitro or in vivo studies that elucidate the metabolic pathways and biotransformation of this compound. Understanding the metabolic fate of a compound is essential for assessing its potential for drug-drug interactions and identifying any active or toxic metabolites.

Further research and publication of data are necessary to characterize the preclinical pharmacokinetic profile of this compound.

Metabolite Identification and Characterization in Hepatic Microsomes and Hepatocytes

No published studies were found that describe the incubation of this compound with hepatic microsomes or hepatocytes from any preclinical species. Consequently, there is no information regarding its metabolic pathways, and no metabolites have been identified or characterized.

Cytochrome P450 (CYP) Phenotyping and Inhibition Studies

There is no available data from in vitro studies to identify which specific cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound. Furthermore, no information exists regarding the potential of this compound to act as an inhibitor of any CYP isoforms.

Role of Non-CYP Enzymes in Metabolism

Information regarding the contribution of non-CYP enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidase (AO), or others, to the metabolism of this compound is not available in the public domain.

Excretion and Clearance Mechanisms in Preclinical Species

Assessment of Renal and Biliary Clearance Routes

No in vivo studies in preclinical species have been published that would delineate the routes of excretion for this compound. Therefore, the relative contributions of renal and biliary clearance to its elimination are unknown.

Pharmacokinetic Profiling in Preclinical Animal Models (PK)

Determination of Half-Life, Volume of Distribution, and Clearance

As no in vivo pharmacokinetic studies in any preclinical animal models have been reported, key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) for this compound have not been determined.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical molecular docking study, the three-dimensional structure of a target protein is used to predict how a ligand, such as 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole, would bind within its active site. The simulation software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. The results would typically be presented in a table showing the predicted binding energies (e.g., in kcal/mol) for different poses.

Hypothetical Data Table: Predicted Binding Affinities

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target A | -8.5 | 1.2 µM |

| Target B | -7.2 | 15.6 µM |

| Target C | -6.1 | 89.3 µM |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

By analyzing the predicted binding pose of the ligand, it is possible to identify the key amino acid residues in the target's binding site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these key interactions is crucial for explaining the ligand's activity and for designing more potent and selective molecules.

Hypothetical Data Table: Key Amino Acid Interactions

| Interaction Type | Amino Acid Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 234 | 2.1 |

| Hydrogen Bond | ASP 128 | 2.5 |

| Hydrophobic | PHE 356 | 3.8 |

| Hydrophobic | LEU 359 | 4.2 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

A pharmacophore model for a compound like this compound would be developed based on its structure and known active compounds for a particular target. This model would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel chemical scaffolds that may have similar biological activity, thus accelerating the drug discovery process.

In Silico ADME Prediction and Toxicity Assessment (Computational Prediction)

Computational toxicology utilizes mathematical, statistical, and computer-based models to predict the adverse effects of chemicals on human health and the environment. nih.govnih.gov These predictive models are integral to early-stage drug development, allowing for the screening of compounds based on their likely behavior in the body.

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are critical for assessing the drug-like properties of a compound. Various software and computational models are used to estimate physicochemical and pharmacokinetic parameters. For heterocyclic compounds, including those with azetidine (B1206935) and imidazole (B134444) scaffolds, these models can predict properties like lipophilicity (log P), aqueous solubility, blood-brain barrier penetration, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. dergipark.org.trnih.gov

Table 1: Illustrative In Silico ADME Predictions for this compound Note: The following data are hypothetical and serve as an example of typical output from computational ADME prediction software.

| ADME Property | Predicted Value | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 167.21 | < 500 |

| LogP (Lipophilicity) | 1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | < 140 Ų |

| Rotatable Bonds | 3 | < 10 |

Predicting drug-drug interactions (DDIs) is a critical safety assessment in drug development. Computational methods offer a way to screen for potential DDIs before clinical trials. nih.gov These approaches often rely on machine learning algorithms and network-based methods. nih.gov

Models can predict DDIs by analyzing various features, including drug structure, known targets, and side effects. nih.gov One common assumption is that two drugs are more likely to interact if they target the same genes or proteins, or if their targets are located in signaling pathways that have significant cross-talk. nih.gov By mapping the known or predicted targets of "this compound" onto human protein-protein interaction networks and signaling pathways, researchers can computationally estimate the likelihood of interactions with other drugs. nih.govnih.gov This allows for the early identification of potential adverse events that could arise from co-administering the compound with other medications. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Research

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by accelerating the identification and optimization of new bioactive compounds. mdpi.com These technologies can learn from large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.comrsc.org

Machine learning models are widely used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of a compound based on its molecular structure. mdpi.com Various algorithms, including Random Forest (RF), Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Decision Trees (DT), can be trained on datasets of compounds with known activities to predict the potency of new molecules like "this compound". mdpi.comnih.gov

These models use molecular descriptors or fingerprints—numerical representations of a molecule's structural and physicochemical properties—as input. nih.gov For example, models have been successfully developed to predict the inhibitory activity of compounds against targets like acetylcholinesterase by identifying key molecular features responsible for their activity. nih.gov A significant challenge in this area is accurately predicting the activity of "activity cliffs"—pairs of structurally similar molecules with a large difference in potency—where many models struggle. nih.govresearchgate.net Benchmarking different ML approaches is crucial to select the most robust model for a specific chemical series. nih.govresearchgate.net

Table 2: Example of Machine Learning Model Performance for Bioactivity Prediction Note: This table presents hypothetical performance metrics for different ML models trained to predict the activity of a class of compounds similar to the subject of this article.

| Machine Learning Model | Accuracy (%) | Precision | Recall |

|---|---|---|---|

| Random Forest (RF) | 89.5 | 0.91 | 0.88 |

| Support Vector Machine (SVM) | 85.2 | 0.86 | 0.84 |

| k-Nearest Neighbors (k-NN) | 82.1 | 0.83 | 0.81 |

| Decision Tree (DT) | 88.7 | 0.90 | 0.87 |

Beyond predicting properties, AI and machine learning can be used for the de novo design of novel molecules. These methods aim to generate new chemical structures with desired properties based on the information learned from existing compounds. mdpi.com By using a validated predictive model, it is possible to generate a library of new, virtual compounds and estimate their biological activity. mdpi.com This approach allows researchers to explore a vast chemical space efficiently, suggesting novel analogues of "this compound" that are optimized for higher potency, better selectivity, or improved pharmacokinetic profiles. This computational creativity can guide synthetic chemistry efforts toward the most promising new molecular designs.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Methodologies for Related Analogues

The generation of a diverse library of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing the lead compound. Future work should focus on developing novel and efficient synthetic routes to modify the core structure of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole.

Key Synthetic Strategies:

Azetidine (B1206935) Ring Functionalization: The azetidine moiety, while synthetically challenging due to ring strain, offers opportunities for introducing diverse substituents. rsc.orgnih.gov Advanced methods such as palladium(II)-catalyzed intramolecular C(sp³)–H amination could be employed to create functionalized azetidines. rsc.org Furthermore, strain-release reactions using azabicyclo[1.1.0]butane (ABB) reagents could enable late-stage azetidinylation, providing access to novel derivatives. nih.gov

Imidazole (B134444) Core Modification: The imidazole ring can be modified through various reactions. One-pot condensation reactions involving substituted aldehydes, diketones, and ammonium (B1175870) acetate (B1210297) are efficient methods for creating diverse 2,4,5-trisubstituted imidazoles. nih.gov Additionally, direct N-alkylation or arylation of the imidazole core can be achieved by reacting with various halides, expanding the chemical space around this heterocycle. nih.gov

Ether Linkage Variation: The ether linkage between the azetidine and imidazole rings is another point for modification. Synthesis of analogues with alternative linkers, such as thioethers or aminoethers, could be explored to modulate the compound's physicochemical properties and biological activity.

A summary of potential synthetic approaches is presented below.

| Synthetic Approach | Target Moiety | Potential Outcome |

| C-H Amination | Azetidine Ring | Introduction of novel functional groups for SAR studies. rsc.org |

| Strain-Release Homologation | Azetidine Ring | Modular synthesis of complex azetidine scaffolds. nih.gov |

| One-Pot Condensation | Imidazole Ring | Efficient generation of a library of substituted imidazole analogues. nih.gov |

| N-Alkylation/Arylation | Imidazole Ring | Modification of steric and electronic properties. nih.gov |

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening, Fragment-Based Drug Discovery)

To efficiently explore the biological potential of analogues derived from this compound, integration with advanced screening technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of millions of compounds against a specific biological target. youtube.com Automated robotic systems can be used to screen a library of analogues to identify primary "hits" with desired activity, such as inhibiting microbial growth or specific enzyme function. youtube.comnih.gov This technology significantly accelerates the initial stages of drug discovery, turning a process that once took months into a matter of weeks. youtube.com

Fragment-Based Drug Discovery (FBDD): The azetidine and imidazole scaffolds themselves can be utilized in FBDD. nih.govenamine.net This approach involves screening small, low-molecular-weight fragments against a biological target. enamine.net The conformational rigidity of the azetidine ring makes it an attractive scaffold for FBDD, as it can pre-organize appended fragments in a defined spatial orientation, potentially leading to higher binding affinity. enamine.net Hits from FBDD can then be grown or linked to generate more potent lead compounds.

Applications in Chemical Biology to Probe Biological Systems

Analogues of this compound can be developed into chemical probes to investigate biological pathways and target engagement. By incorporating reporter tags such as fluorophores, biotin, or photo-crosslinkers, these probes can be used to:

Visualize the subcellular localization of the compound's biological target.

Identify binding partners through affinity purification and mass spectrometry.

Quantify target engagement in living cells.

The development of such tools would provide invaluable insights into the molecule's mechanism of action and could help validate its therapeutic targets. Azetidine-based scaffolds have already been used to generate lead-like molecules for probing the central nervous system, demonstrating the utility of this approach. nih.gov

Development of Prodrug Strategies for Improved Pharmacokinetic Profiles

A significant hurdle in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). acs.org Prodrug strategies can be employed to overcome issues such as poor solubility or limited cell permeability. nih.gov For this compound, several prodrug approaches could be considered:

Ester and Carbonate Prodrugs: If the parent molecule contains a hydroxyl group or if one can be introduced on the azetidine ring, ester or carbonate linkages can be used to attach promoieties that improve lipophilicity and cell membrane permeability. These ester linkages are often cleaved by endogenous esterases to release the active drug. nih.gov

Phosphate (B84403) Prodrugs: To enhance aqueous solubility for potential intravenous administration, a phosphate group can be added. This highly polar group is typically cleaved by alkaline phosphatases in the body. researchgate.net

N-Acyloxymethyl and N-Mannich Bases: The secondary amine of the azetidine ring is a prime handle for prodrug modification. N-acyloxymethyl or N-Mannich base strategies could be explored to mask the polarity of the amine, facilitating oral absorption before being cleaved to release the active compound.

The decision to pursue a prodrug strategy should be made early in the development process, as it adds complexity to clinical evaluation. acs.org

Overcoming Challenges in Drug Discovery Pertaining to Imidazole and Azetidine Scaffolds

Both the imidazole and azetidine scaffolds, while promising, present distinct challenges in drug discovery.

Azetidine-Related Challenges: The primary challenge with azetidines is their synthesis, which can be difficult due to the inherent ring strain of the four-membered heterocycle. rsc.orgnih.gov Developing robust and scalable synthetic routes is critical. Furthermore, creating enantioenriched azetidines can be complex, which is a necessary step if stereochemistry proves to be important for biological activity. nih.gov

Imidazole-Related Challenges: The imidazole ring is present in many biologically active molecules but can also be a source of metabolic liability. nih.gov It can be susceptible to oxidation by cytochrome P450 enzymes. Additionally, the basic nitrogen atom can lead to interactions with various receptors and enzymes, potentially causing off-target effects. Medicinal chemistry efforts must focus on modifying the scaffold to mitigate these risks while retaining potency. acs.orgnih.gov Drug resistance is another challenge for many antimicrobial and anticancer agents, and imidazole-containing drugs are no exception. nih.gov

Future research must address these challenges through innovative synthetic chemistry and strategic molecular design to balance potency, selectivity, and pharmacokinetic properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.